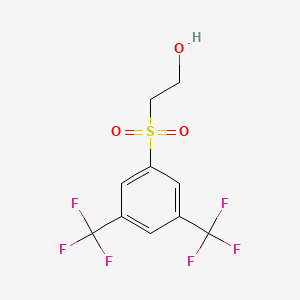

3,5-Bis(trifluoromethyl)phenylsulfonylethanol

Description

The exact mass of the compound 3,5-Bis(trifluoromethyl)phenylsulfonylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Bis(trifluoromethyl)phenylsulfonylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)phenylsulfonylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O3S/c11-9(12,13)6-3-7(10(14,15)16)5-8(4-6)20(18,19)2-1-17/h3-5,17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGINSQDXMKHIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)CCO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373509 | |

| Record name | 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450409-87-7 | |

| Record name | 2-[3,5-Bis(trifluoromethyl)benzene-1-sulfonyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 450409-87-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylsulfonylethanol (CAS: 450409-87-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for the rational design of novel therapeutics. Among these, the 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold, renowned for its ability to significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth analysis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol, a key building block bearing this critical pharmacophore. We will explore its chemical properties, the profound influence of its structural components on drug design, plausible synthetic strategies, and its applications in the development of next-generation therapeutics.

The core of this molecule, identified by CAS Number 450409-87-7 , combines two powerful functional groups: the metabolically robust and lipophilic 3,5-bis(trifluoromethyl)phenyl moiety and the versatile sulfonylethanol group. This unique combination makes it a valuable intermediate for synthesizing complex molecules with tailored biological activities.

Section 1: Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are fundamental for its application in any research or development setting.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | 3,5-Bis(trifluoromethyl)phenylsulfonylethanol | |

| CAS Number | 450409-87-7 | [1] |

| Molecular Formula | C₁₀H₈F₆O₃S | [1] |

| Molecular Weight | 322.22 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)CCO)C(F)(F)F)C(F)(F)F | [2] |

| InChI Key | Not Publicly Available |

While comprehensive, experimentally determined data for 3,5-Bis(trifluoromethyl)phenylsulfonylethanol is not widely published, we can infer its likely properties based on its constituent functional groups and related analogs.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Physical State | Likely a white to off-white solid | High molecular weight and polarity from the sulfonyl group suggest a solid at room temperature. |

| Melting Point | Moderately high | Aromatic stacking and polar interactions from the sulfonyl group would contribute to a higher melting point. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water. | The large, lipophilic bis(trifluoromethyl)phenyl group dominates, reducing aqueous solubility despite the polar sulfonyl and hydroxyl groups. |

| pKa | The hydroxyl proton is weakly acidic. | The strong electron-withdrawing effect of the sulfonyl group will lower the pKa of the terminal -OH group compared to a simple alkanol. |

Section 2: The 3,5-Bis(trifluoromethyl)phenyl Moiety: A Pillar of Modern Drug Design

The true value of this compound as a synthetic intermediate lies in the properties conferred by the 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is not merely a placeholder for a methyl group; it is a strategic tool for fine-tuning molecular properties.

Causality Behind the Trifluoromethyl Advantage:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[3] This makes the -CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance.[4][5] Placing these groups at the 3 and 5 positions shields the aromatic ring from metabolic attack, thereby increasing the drug's half-life and bioavailability.

-

Increased Lipophilicity : The -CF₃ group is significantly more lipophilic (Hansch π value of +0.88) than a hydrogen or methyl group.[3][6] This property enhances a molecule's ability to cross cellular membranes, which can be critical for reaching intracellular targets and improving absorption.[3][4][5]

-

Modulation of Electronic Properties : As a powerful electron-withdrawing group, the -CF₃ substituent lowers the pKa of nearby acidic protons and modulates the electron density of the aromatic ring.[3][4] This can be leveraged to fine-tune the binding affinity of a drug to its target receptor or enzyme.

-

Bioisosterism : The trifluoromethyl group can act as a bioisostere for groups like chlorine or isopropyl, offering similar steric bulk but with vastly different electronic properties, providing chemists with options to optimize ligand-target interactions.[3]

The strategic application of this moiety is evident in numerous FDA-approved drugs, where it contributes to improved efficacy and pharmacokinetic profiles.

Caption: Proposed synthetic workflow for 3,5-Bis(trifluoromethyl)phenylsulfonylethanol.

Hypothetical Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride (C)

-

Diazotization: Dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt intermediate (B).

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(II) chloride (catalytic amount).

-

Add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride (C).

Causality: This standard Sandmeyer-type reaction is a reliable method for converting anilines to sulfonyl chlorides, which are versatile intermediates for forming sulfones and sulfonamides.

Step 2: Formation of the Vinylsulfone Intermediate (D)

-

Dissolve the sulfonyl chloride (C) (1.0 eq) and ethylene glycol vinyl ether (1.2 eq) in an aprotic solvent like tetrahydrofuran (THF).

-

Add a non-nucleophilic base such as triethylamine (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC for the disappearance of the sulfonyl chloride.

-

Filter the triethylamine hydrochloride salt and concentrate the filtrate. The resulting crude product is the vinylsulfone intermediate (D).

Causality: The base facilitates the elimination of HCl, coupling the sulfonyl chloride with the vinyl ether to form the C-S bond, a key step in building the carbon skeleton.

Step 3: Hydrolysis to 3,5-Bis(trifluoromethyl)phenylsulfonylethanol (E)

-

Dissolve the crude vinylsulfone intermediate (D) in a mixture of THF and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction, neutralize with a mild base (e.g., sodium bicarbonate solution), and extract the final product with ethyl acetate.

-

Purify the product via flash column chromatography to obtain pure 3,5-Bis(trifluoromethyl)phenylsulfonylethanol (E).

Causality: The acidic conditions hydrolyze the vinyl ether group to the corresponding aldehyde, which is immediately reduced in situ or during workup to the primary alcohol, yielding the final sulfonylethanol product.

Section 4: Applications in Research and Drug Development

The utility of this molecule stems from the distinct roles its two key components can play in a drug's structure.

-

As a Core Building Block: The primary application is as an intermediate. The terminal hydroxyl group of the sulfonylethanol moiety provides a reactive handle for further chemical elaboration. It can be easily converted into other functional groups (e.g., halides, azides, amines) or used in coupling reactions (e.g., etherification, esterification) to link the 3,5-bis(trifluoromethyl)phenylsulfonyl scaffold to other parts of a larger, more complex molecule.

-

The Sulfonyl Group as a Pharmacophore: The sulfonyl (-SO₂-) group is far from being an inert linker. It is a non-ionizable, polar functional group with a tetrahedral geometry. The two oxygen atoms are excellent hydrogen bond acceptors, allowing for strong and specific interactions with biological targets like enzyme active sites and protein receptors. [7][8][9]This feature is exploited in a wide range of drugs, including enzyme inhibitors and receptor antagonists. [8][9]The introduction of a sulfonyl group can increase metabolic stability and improve the pharmacokinetic properties of a drug molecule. [10]

-

Potential in Bioactive Compound Synthesis: Research has shown that pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit potent activity against drug-resistant bacteria. This highlights the potential of this scaffold in designing new classes of antibiotics and other therapeutic agents.

Section 5: Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 3,5-Bis(trifluoromethyl)phenylsulfonylethanol is not publicly available, safety precautions should be based on analogous chemical structures. Related compounds, such as those containing isocyanate or other reactive groups on the 3,5-bis(trifluoromethyl)phenyl ring, are often classified as irritants. [11][12][13] General Laboratory Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors. [12]* Exposure Routes: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. [12]* First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [12] * Ingestion: Rinse mouth. Do NOT induce vomiting. [12]In all cases of significant exposure, seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

Section 6: Conclusion

3,5-Bis(trifluoromethyl)phenylsulfonylethanol (CAS: 450409-87-7) is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. It provides researchers with a scaffold that combines the proven pharmacokinetic advantages of the 3,5-bis(trifluoromethyl)phenyl moiety with the synthetic versatility of the sulfonylethanol group. Its dual functionality—enhancing metabolic stability and providing a reactive handle for further synthesis—makes it an invaluable tool for developing potent, selective, and durable therapeutic agents. A thorough understanding of its properties, synthesis, and the functional role of its constituent parts empowers scientists to leverage this compound to its full potential in the quest for novel medicines.

References

-

Gao, C., Liu, Y., & Wang, M. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3565-3583. [Link]

-

Gao, C., Liu, Y., & Wang, M. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Wang, L., et al. (2020). Application of Sulfonyl in Drug Design. ResearchGate. Retrieved January 21, 2026, from [Link]

-

Trifluoromethyl Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]

-

Zhang, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Retrieved January 21, 2026, from [Link]

-

Simeon, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

The Trifluoromethyl Advantage: Enhancing Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 21, 2026, from [Link]

-

Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]

-

Khan, I., et al. (2018). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate. Retrieved January 21, 2026, from [Link]

-

3,5-Bis(trifluoromethyl)phenylsulfonylethanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Methodologies for the synthesis of aryl alkyl sulfones. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

He, Y., et al. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(10), 1675. [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(4), 501-512. [Link]

-

Chen, Y., et al. (2023). Synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans. RSC Advances, 13(40), 28245-28256. [Link]

-

Novoa, L., & Kurp, G. (2023). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 28(14), 5557. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3,5-Bis(trifluoromethyl)phenylsulfonylethanol | C10H8F6O3S | CID 2756747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylsulfonylethanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the 3,5-bis(trifluoromethyl)phenyl motif is of significant interest. This guide provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol, a specialized building block that combines the unique properties of the trifluoromethyl groups with the versatile chemistry of the sulfonyl and ethanol functionalities. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its properties, a detailed synthetic protocol, and its potential applications.

The trifluoromethyl (-CF3) group, due to its high electronegativity and steric bulk, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When two such groups are placed in a meta-arrangement on a phenyl ring, they create a unique electronic and steric environment, which can be leveraged to enhance the efficacy and pharmacokinetic properties of a drug molecule. The sulfonyl group, a key pharmacophore in many approved drugs, further contributes to the molecule's polarity and ability to form strong hydrogen bonds, which is critical for target engagement.

This guide will delve into the specifics of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol, providing the foundational knowledge necessary for its effective utilization in research and development endeavors.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental physicochemical properties of a molecule is the cornerstone of its application in any scientific discipline. The key identifiers and properties of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 322.22 g/mol | [1][2] |

| Molecular Formula | C10H8F6O3S | [1] |

| CAS Number | 450409-87-7 | [1][3][4] |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)OCCO)C(F)(F)F | |

| InChI Key | Not readily available in searched sources. | |

| Appearance | Expected to be a solid or oil. | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. |

Synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol: A Representative Protocol

The synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol can be achieved through the reaction of a commercially available precursor, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, with ethylene glycol. This reaction is a nucleophilic substitution at the sulfonyl group, where one of the hydroxyl groups of ethylene glycol displaces the chloride. Controlling the stoichiometry of the reactants is crucial to favor the formation of the monosubstituted product over the disubstituted byproduct.

Experimental Workflow

The following protocol outlines a representative procedure for the synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol.

Caption: A representative workflow for the synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol.

Step-by-Step Methodology

-

Reagents and Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

Ethylene glycol (5.0 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Reaction Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane. b. In a separate flask, dissolve ethylene glycol (5.0 eq) in anhydrous dichloromethane. c. Add the ethylene glycol solution to the sulfonyl chloride solution. d. Cool the reaction mixture to 0°C using an ice bath. e. Slowly add triethylamine (1.2 eq) dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains at 0°C. f. After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. g. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight). h. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Upon completion, cool the reaction mixture again to 0°C and quench by the slow addition of 1M HCl until the solution is acidic. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1M HCl, water, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. f. Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3,5-Bis(trifluoromethyl)phenylsulfonylethanol.

-

Characterization: a. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol make it a valuable building block in the synthesis of novel therapeutic agents. The rationale for its utility is rooted in the established roles of its constituent functional groups in medicinal chemistry.

The Role of the 3,5-Bis(trifluoromethyl)phenyl Group

The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy to enhance their pharmacological properties.[2][3][5] The key advantages conferred by the -CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can lead to a longer in vivo half-life of the drug.

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[1]

-

Modulation of pKa: As a strong electron-withdrawing group, the -CF3 group can significantly lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.

-

Improved Binding Affinity: The steric bulk and unique electronic properties of the -CF3 group can lead to more favorable interactions within the binding pocket of a target protein.[5]

The Significance of the Sulfonyl Functional Group

The sulfonyl group is a prominent feature in a wide array of approved drugs and is recognized for its ability to:

-

Act as a Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can participate in hydrogen bonding, a critical interaction for the specific binding of a drug to its biological target.

-

Improve Physicochemical Properties: The sulfonyl group is polar and can enhance the aqueous solubility of a molecule, which is often a desirable trait for drug candidates.

-

Serve as a Stable Linker: The sulfonyl group is chemically robust and can be used as a stable linker to connect different pharmacophoric elements within a molecule.

Potential Therapeutic Areas

Given these properties, 3,5-Bis(trifluoromethyl)phenylsulfonylethanol can be envisioned as a key intermediate in the synthesis of compounds targeting a variety of diseases. The terminal hydroxyl group provides a convenient handle for further chemical modifications, allowing for the facile introduction of this fluorinated sulfonyl moiety into more complex molecular scaffolds. Potential therapeutic areas where this building block could be employed include:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated phenyl and sulfonyl groups to enhance their potency and pharmacokinetic profiles.

-

Infectious Diseases: The unique properties of this building block could be leveraged in the design of novel antibacterial, antiviral, or antifungal agents.

-

Neuroscience: The enhanced lipophilicity imparted by the trifluoromethyl groups may facilitate the development of CNS-active agents for treating neurological and psychiatric disorders.

Conclusion

3,5-Bis(trifluoromethyl)phenylsulfonylethanol represents a strategically designed chemical building block that combines the advantageous properties of trifluoromethyl and sulfonyl functional groups. Its well-defined structure and the presence of a reactive hydroxyl group make it a versatile intermediate for the synthesis of novel drug candidates. This guide has provided a comprehensive overview of its physicochemical properties, a detailed and practical synthetic protocol, and a discussion of its potential applications in medicinal chemistry. For researchers and scientists in the field of drug discovery, a thorough understanding of such specialized reagents is essential for the rational design and development of the next generation of therapeutics.

References

-

PubChem. 3,5-Bis(trifluoromethyl)phenylsulfonylethanol. [Link]

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [No valid URL provided]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3,5-bis(trifluoromethyl)phenylsulfonylethanol, a valuable intermediate in medicinal chemistry. The synthesis is presented in two key stages: the preparation of the crucial precursor, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride, via a modified Sandmeyer reaction, followed by its esterification with ethylene glycol. This document offers detailed, step-by-step experimental protocols, an analysis of the chemical principles governing the reactions, and guidance on the purification and characterization of the final product. The information herein is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important compound.

Introduction

The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore in a variety of therapeutic agents, notably as a cornerstone in the development of neurokinin-1 (NK-1) receptor antagonists such as Aprepitant. The unique electronic properties imparted by the two trifluoromethyl groups, including high lipophilicity and metabolic stability, make it a desirable feature in modern drug design. 3,5-Bis(trifluoromethyl)phenylsulfonylethanol serves as a key building block, enabling the introduction of this functional group into more complex molecules. This guide details a reliable and scalable synthetic route to this important intermediate.

Part 1: Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride

The synthesis of the target molecule commences with the preparation of the key electrophile, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. A well-established and effective method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate generated from the corresponding aniline.

Reaction Scheme

Caption: Synthesis of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.

Experimental Protocol

Materials:

-

3,5-Bis(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

-

Sulfur dioxide (SO₂) gas

-

Copper(II) chloride (CuCl₂)

-

Ice

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-bis(trifluoromethyl)aniline (1.0 eq) to a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. Vigorous stirring is essential to ensure efficient mixing.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. Add a catalytic amount of copper(II) chloride (0.1 eq). Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution to the acetic acid/SO₂/CuCl₂ mixture. Control the rate of addition to maintain the reaction temperature below 15 °C. Effervescence (evolution of nitrogen gas) will be observed.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.

-

Work-up and Purification: Carefully pour the reaction mixture into a large beaker containing ice water. The sulfonyl chloride will precipitate as a solid or an oil.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Part 2: Synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol

The final step in the synthesis is the nucleophilic substitution reaction between the sulfonyl chloride and ethylene glycol. The hydroxyl group of ethylene glycol attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the desired sulfonate ester.

Reaction Scheme

Caption: Synthesis of 3,5-bis(trifluoromethyl)phenylsulfonylethanol.

Experimental Protocol

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride

-

Ethylene glycol

-

Pyridine or Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethylene glycol (1.2 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a base, such as pyridine or triethylamine (1.5 eq), dropwise to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.

-

After the addition of the base, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl to remove the excess base, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3,5-bis(trifluoromethyl)phenylsulfonylethanol can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Quantitative Data Summary

| Step | Reactants | Product | Solvent | Base | Typical Yield |

| 1 | 3,5-Bis(trifluoromethyl)aniline, NaNO₂, SO₂ | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | Acetic Acid | - | 70-85% |

| 2 | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride, Ethylene Glycol | 3,5-Bis(trifluoromethyl)phenylsulfonylethanol | Dichloromethane | Pyridine | 80-95% |

Characterization of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol

The identity and purity of the synthesized 3,5-bis(trifluoromethyl)phenylsulfonylethanol should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups, and the hydroxyl proton. The aromatic region should display two signals corresponding to the protons on the 3,5-disubstituted phenyl ring. The methylene groups adjacent to the sulfonyl and hydroxyl groups will appear as triplets. The chemical shift of the hydroxyl proton will be a broad singlet and its position may vary depending on the concentration.

-

δ (ppm): ~8.3 (s, 2H, Ar-H), ~8.1 (s, 1H, Ar-H), ~4.2 (t, 2H, -SO₂-CH₂-), ~3.9 (t, 2H, -CH₂-OH), ~2.0 (br s, 1H, -OH).

-

-

¹³C NMR (in CDCl₃): The carbon NMR will show signals for the aromatic carbons, including the carbons bearing the trifluoromethyl groups, and the two aliphatic carbons.

-

IR (Infrared Spectroscopy): The IR spectrum should exhibit strong absorption bands characteristic of the sulfonyl group (S=O stretching) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. A broad O-H stretching band for the alcohol will be present in the region of 3500-3200 cm⁻¹. Strong C-F stretching bands will also be prominent.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3,5-bis(trifluoromethyl)phenylsulfonylethanol.

Conclusion

This technical guide outlines a reliable and well-documented synthetic pathway for 3,5-bis(trifluoromethyl)phenylsulfonylethanol. The two-step process, involving a Sandmeyer reaction to form the key sulfonyl chloride intermediate followed by esterification with ethylene glycol, provides a practical route for obtaining this valuable building block for drug discovery and development. The detailed protocols and characterization data provided herein should serve as a valuable resource for researchers in the field.

References

-

Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 875–879. [Link][1]

-

Willis, M. C., et al. (2017). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 19(11), 2913–2916. [Link][2]

-

Clarke, H. T., Babcock, G. S., & Murray, T. F. (1941). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.85. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Evaluation of 2-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol: A Potential Scaffold in Drug Discovery

Introduction: The Strategic Combination of the Sulfonyl and Bis(trifluoromethyl)phenyl Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological properties is paramount. The strategic incorporation of specific functional groups is a cornerstone of this process, with the goal of enhancing a compound's potency, selectivity, metabolic stability, and bioavailability. This guide focuses on the synthesis and potential applications of 2-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol , a molecule that strategically combines two powerful moieties: the sulfonyl group and the 3,5-bis(trifluoromethyl)phenyl group.

The sulfonyl group (-SO₂-) is a versatile functional group that has become a critical component in a wide array of therapeutic agents.[1] Its tetrahedral geometry and the high polarity of the S-O bonds allow it to act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.[1] Furthermore, the sulfonyl group is a strong electron-withdrawing group, which can significantly influence the physicochemical properties of a molecule, including the acidity of adjacent protons.[1] Structurally, the sulfonyl group can act as a bioisostere for less stable or less desirable functional groups, such as carbonyls or carboxyls, while often improving metabolic stability and pharmacokinetic profiles. Sulfonyl-containing compounds have demonstrated a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3]

The 3,5-bis(trifluoromethyl)phenyl moiety is another key structural feature with significant implications for drug design. The trifluoromethyl (-CF₃) group is known to enhance a compound's lipophilicity, which can improve its ability to cross cell membranes. It can also increase metabolic stability by blocking sites susceptible to oxidative metabolism. The presence of two trifluoromethyl groups on the phenyl ring creates a highly electron-deficient aromatic system, which can influence the molecule's interactions with biological targets and its overall reactivity. This moiety is a key component in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.

The combination of the sulfonyl and the 3,5-bis(trifluoromethyl)phenyl groups in a single molecule, as in 2-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol , presents an intriguing scaffold for the development of novel therapeutic agents. The presence of a primary alcohol also provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships. This guide will provide a comprehensive overview of a proposed synthetic route to this compound and a detailed protocol for its preliminary biological evaluation as a potential anticancer agent.

Proposed Synthesis of 2-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol

The following is a proposed two-step synthesis for 2-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol, starting from the commercially available 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.

Synthetic Pathway Overview

Caption: Proposed two-step synthesis of 2-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol.

Step 1: Synthesis of Sodium 3,5-bis(trifluoromethyl)benzenesulfinate

Rationale: The first step involves the reduction of the sulfonyl chloride to the corresponding sodium sulfinate salt. This is a common and efficient method for preparing sulfinates, which are stable and versatile intermediates.

Experimental Protocol:

-

To a solution of sodium sulfite (1.5 equivalents) in water, add sodium bicarbonate (1.5 equivalents).

-

Heat the mixture to 100°C with vigorous stirring.

-

Add a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of a water-miscible organic solvent (e.g., acetone) dropwise to the heated solution.

-

Maintain the reaction at 100°C for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum to yield the sodium 3,5-bis(trifluoromethyl)benzenesulfinate. If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with ethanol to induce crystallization.

Step 2: Synthesis of 2-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol

Rationale: The second step is a nucleophilic substitution reaction where the sulfinate anion displaces the chloride from 2-chloroethanol to form the target hydroxysulfone.

Experimental Protocol:

-

To a solution of sodium 3,5-bis(trifluoromethyl)benzenesulfinate (1.0 equivalent) in dimethylformamide (DMF), add 2-chloroethanol (1.2 equivalents).

-

Heat the reaction mixture to 100°C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol.

Data Presentation:

| Step | Starting Material | Reagents | Product | Expected Yield |

| 1 | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | Na₂SO₃, NaHCO₃, H₂O | Sodium 3,5-bis(trifluoromethyl)benzenesulfinate | 85-95% |

| 2 | Sodium 3,5-bis(trifluoromethyl)benzenesulfinate | 2-Chloroethanol, DMF | 2-((3,5-Bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol | 60-75% |

Proposed Biological Evaluation: In Vitro Anticancer Activity Screening

Rationale: Given the known anticancer properties of many sulfone-containing compounds and molecules bearing the 3,5-bis(trifluoromethyl)phenyl moiety, a primary biological evaluation of the synthesized compound should focus on its potential as an anticancer agent. An in vitro cell proliferation assay is a standard and effective first step in this evaluation.

Experimental Workflow

Caption: Workflow for the in vitro anticancer activity screening using the MTT assay.

Detailed Protocol: MTT Cell Proliferation Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of 2-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol in DMSO. Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound solutions to the respective wells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

This technical guide has outlined a rational and scientifically sound approach for the synthesis and preliminary biological evaluation of 2-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol. The proposed synthetic route is based on well-established chemical transformations and utilizes a commercially available starting material. The suggested biological assay provides a robust method for assessing the compound's potential as an anticancer agent.

The results from these initial studies will be crucial in determining the future direction of research for this novel compound. If significant anticancer activity is observed, further investigations could include:

-

Structure-Activity Relationship (SAR) Studies: The primary alcohol of the target compound can be readily modified to synthesize a library of derivatives to explore the SAR.

-

Mechanism of Action Studies: Investigating the molecular mechanism by which the compound exerts its anticancer effects.

-

In Vivo Efficacy Studies: Evaluating the compound's efficacy and safety in animal models of cancer.

The strategic combination of the sulfonyl and 3,5-bis(trifluoromethyl)phenyl moieties makes 2-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)ethan-1-ol a promising scaffold for the development of new therapeutic agents. The methodologies described in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds.

References

-

Application of Sulfonyl in Drug Design. ResearchGate. [Link]

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

-

Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to 3,5-Bis(trifluoromethyl)phenylsulfonylethanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among the various fluorinated motifs, the 3,5-bis(trifluoromethyl)phenyl group stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth technical overview of a key building block bearing this moiety: 3,5-Bis(trifluoromethyl)phenylsulfonylethanol. We will delve into its commercial availability, synthesis, chemical properties, and its emerging role as a valuable intermediate in the development of novel therapeutics.

The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Medicinal Chemistry

The introduction of trifluoromethyl (CF₃) groups onto an aromatic ring dramatically alters its electronic and steric properties. The strong electron-withdrawing nature of two CF₃ groups in a meta-relationship significantly influences the acidity of neighboring functional groups and can enhance interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[1] This strategic functionalization has been successfully employed in a range of approved drugs and clinical candidates to enhance efficacy and overcome challenges such as rapid metabolism.[2][3] The 3,5-bis(trifluoromethyl)phenylsulfonyl moiety, in particular, has been identified as a key pharmacophore in the design of various enzyme inhibitors, including kinase inhibitors, due to its ability to form strong and specific interactions within the active sites of target proteins.[4][5]

Commercial Availability and Physicochemical Properties

3,5-Bis(trifluoromethyl)phenylsulfonylethanol, also known as N-(2-hydroxyethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide, is commercially available from several chemical suppliers. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 450409-87-7 |

| Molecular Formula | C₁₀H₈F₆O₃S |

| Molecular Weight | 322.22 g/mol |

| Appearance | Typically a white to off-white solid |

| Solubility | Soluble in polar organic solvents |

Note: Physical properties may vary slightly between suppliers.

Synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol: A Step-by-Step Protocol

The most direct and common method for the synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol involves the reaction of commercially available 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with ethanolamine. This nucleophilic substitution reaction at the sulfonyl group is a robust and high-yielding transformation.

Reaction Scheme:

Caption: Synthesis of 3,5-Bis(trifluoromethyl)phenylsulfonylethanol.

Detailed Experimental Protocol:

Materials:

-

3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

Ethanolamine (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Place the flask in an ice bath to cool the solution to 0 °C.

-

Addition of Reagents: In a separate flask, prepare a solution of ethanolamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred solution of the sulfonyl chloride in the ice bath over a period of 15-20 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 3,5-Bis(trifluoromethyl)phenylsulfonylethanol as a pure solid.

Self-Validating System: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The absence of starting materials in the final product's spectra validates the completion of the reaction and the effectiveness of the purification.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-bis(trifluoromethyl)phenyl ring, typically as a singlet and a doublet. The methylene protons of the ethanolamine moiety will appear as two distinct triplets. The hydroxyl proton will likely appear as a broad singlet, and the N-H proton of the sulfonamide will also be present.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the aromatic ring, with the carbons attached to the trifluoromethyl groups being significantly deshielded. The two carbons of the ethanolamine backbone will also have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The 3,5-bis(trifluoromethyl)phenylsulfonylethanol scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the 3,5-bis(trifluoromethyl)phenyl moiety can engage in hydrophobic and other non-covalent interactions within the ATP-binding pocket of kinases. The terminal hydroxyl group of the ethanolamine side chain provides a convenient handle for further chemical modification and elaboration to create libraries of potential drug candidates.

Illustrative Synthetic Workflow for a Kinase Inhibitor Intermediate:

The following workflow demonstrates how 3,5-Bis(trifluoromethyl)phenylsulfonylethanol can be utilized in the synthesis of a more advanced intermediate for a kinase inhibitor.

Caption: Synthetic workflow utilizing the subject compound.

This two-step process, starting with the activation of the primary alcohol followed by nucleophilic substitution with a suitable heterocyclic amine, is a common strategy in medicinal chemistry to build molecular complexity and explore the structure-activity relationships (SAR) of potential kinase inhibitors.

Conclusion

3,5-Bis(trifluoromethyl)phenylsulfonylethanol is a commercially available and synthetically accessible building block that holds significant promise for drug discovery and development. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety imparts desirable physicochemical and pharmacological properties, making it an attractive component for the design of novel therapeutics, particularly kinase inhibitors. This in-depth technical guide provides researchers and scientists with the foundational knowledge of its synthesis, properties, and potential applications, thereby facilitating its use in the quest for new and improved medicines.

References

Sources

- 1. data.epo.org [data.epo.org]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal. Its unique and potent electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design. We will delve into the fundamental physicochemical principles governing its effects, present quantitative data to illustrate its impact, detail relevant experimental protocols, and provide visual representations of key concepts to aid researchers in harnessing its full potential in drug discovery and development.

Introduction: The Strategic Value of Fluorine in Drug Design

Organofluorine chemistry has fundamentally reshaped modern drug development, with fluorine-containing compounds now comprising over half of the best-selling drug molecules.[2] The strategic introduction of fluorine can dramatically alter a molecule's biological activity, chemical stability, and metabolic profile.[2] Among fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound and predictable influence on a drug candidate's properties. It is often employed as a bioisostere, replacing a methyl or chloro group to fine-tune steric and electronic characteristics or to protect a metabolically vulnerable position from oxidative degradation.[3] Prominent examples of successful drugs leveraging this group include the antidepressant fluoxetine (Prozac), the anti-inflammatory celecoxib (Celebrex), and the HIV reverse transcriptase inhibitor efavirenz (Sustiva).[3][4]

The Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group into a drug candidate can dramatically alter its physicochemical properties. These changes are fundamental to improving a compound's overall absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Enhanced Metabolic Stability: The "Metabolic Blocking" Effect

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][6] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][7] By strategically replacing a metabolically labile methyl or hydrogen group at a known metabolic hotspot, medicinal chemists can effectively block common oxidative metabolic pathways.[7][8] This "metabolic switching" leads to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile, ultimately allowing for less frequent dosing.[8][9]

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic and can significantly increase the overall lipophilicity of a molecule, a property crucial for a drug's ability to cross cellular membranes and improve absorption.[1][6][10] This is quantified by the Hansch-Fujita π constant, a measure of a substituent's hydrophobicity, which is +0.88 for the CF3 group.[1][5][11] This increased lipophilicity can be particularly advantageous for enhancing penetration of the blood-brain barrier.[1] However, it is a double-edged sword; excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The key is to balance these effects to optimize the overall ADME profile. It's also noteworthy that the position of the CF3 group matters; trifluorination at the alpha-position to a hydroxyl group strongly enhances lipophilicity, while the effect is less pronounced at more distant positions.[12]

Altered Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group, a result of the high electronegativity of the fluorine atoms, can significantly impact the pKa of nearby acidic or basic functional groups.[3][10] For instance, the presence of a CF3 group can increase the acidity of an adjacent carboxylic acid or lower the basicity of a neighboring amine.[1] This modulation of pKa is critical for optimizing a drug's solubility, its ionization state at physiological pH, and its interaction with target proteins. A molecule with a CF3 group attached to a heteroaliphatic ring has shown improved potency as a reverse transcriptase inhibitor by lowering the pKa of a cyclic carbamate, which in turn facilitates a key hydrogen bonding interaction with the target protein.[1][2]

Enhanced Binding Affinity and Target Interactions

The trifluoromethyl group can contribute to increased binding affinity through several distinct mechanisms.[1]

-

Steric Effects: The CF3 group is sterically larger than a methyl group and closer in size to an isopropyl group, which can lead to more favorable van der Waals interactions within a protein's binding pocket.[1][13]

-

Non-Covalent Interactions: The CF3 group can participate in dipole-dipole and halogen bonding with amino acid residues in the target protein.[1]

-

Electronic Modulation: Its powerful electron-withdrawing properties can modulate the electronic distribution of the entire molecule, leading to stronger and more specific interactions with the biological target.[1] In the case of Celecoxib, the trifluoromethyl group is crucial for its selective inhibition of the COX-2 enzyme over COX-1.[1]

Quantitative Impact Analysis: Comparative Data

The following tables summarize the quantitative impact of the trifluoromethyl group on key drug properties, comparing trifluoromethylated compounds with their non-fluorinated analogs.

Table 1: Comparison of Lipophilicity (LogP) and Acidity (pKa) This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa) upon introduction of a trifluoromethyl group.

| Compound Pair | Non-Fluorinated Analog | Trifluoromethylated Analog | Change |

| LogP | Toluene (LogP = 2.73) | Benzotrifluoride (LogP = 3.16) | +0.43 |

| pKa | Acetic Acid (pKa = 4.76) | Trifluoroacetic Acid (pKa = 0.52) | -4.24 |

Table 2: Metabolic Stability Data This table demonstrates the significant increase in metabolic stability (longer half-life) observed when a metabolically susceptible group is replaced by a trifluoromethyl group.[8]

| Compound | Half-life (t½) in vitro (minutes) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) |

| Drug with Methyl Group | Shorter | Higher |

| Drug with CF3 Group | Longer | Lower |

Table 3: Binding Affinity (IC50) Data This table showcases the potential improvement in binding affinity (lower IC50) that can be achieved through the strategic incorporation of a trifluoromethyl group.

| Target | Non-Fluorinated Inhibitor (IC50) | Trifluoromethylated Inhibitor (IC50) | Fold Improvement |

| Enzyme X | 500 nM | 50 nM | 10x |

| Receptor Y | 120 nM | 30 nM | 4x |

Strategic Implementation in Drug Discovery

Bioisosteric Replacement Strategies

The trifluoromethyl group is frequently used as a bioisostere to replace other chemical groups to improve a compound's drug-like properties.[3]

-

Methyl Group (CH3): Replacing a methyl group with CF3 can block metabolic oxidation and increase lipophilicity.[3]

-

Chloro Group (Cl): The CF3 group has a similar steric profile to a chlorine atom, making it a common replacement to enhance metabolic stability and binding.[7][11]

-

Aliphatic Nitro Group (NO2): The CF3 group has been successfully used as a bioisosteric replacement for the "non-drug-like" aliphatic nitro group, resulting in compounds with improved potency and metabolic stability.[14]

Synthetic Methodologies & Experimental Protocols

The incorporation of a CF3 group presents synthetic challenges, but numerous methods have been developed.[7] These include aromatic coupling reactions, radical trifluoromethylation, and the use of specialized reagents like trifluoromethyl trimethylsilane (Ruppert's reagent) and copper-based trifluoromethylating agents.[2][7]

Detailed Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol is a self-validating system to assess the metabolic stability of a compound.[8]

-

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[8]

-

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Liver microsomes (e.g., human, rat).

-

Phosphate buffer (pH 7.4).

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

Ice-cold stopping solution (e.g., acetonitrile with an internal standard).

-

96-well plate, incubator, LC-MS/MS system.

-

-

Methodology:

-

Preparation: Prepare working solutions of the test compound (e.g., 100 µM) by diluting the stock solution in buffer. Prepare the NADPH regenerating system solution.

-

Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.[8]

-

Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant from each well using LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the rate constant of elimination (k). The in vitro half-life (t½) is calculated as t½ = 0.693 / k.

Visualizing Core Concepts

Diagram 1: Logical Relationship of CF3 Group's Impact on ADME Properties

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Diagram 3: Simplified Pathway of COX-2 Inhibition by Celecoxib

Caption: Celecoxib's CF3 group aids in selectively inhibiting the COX-2 enzyme.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design. [1]Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. [1]As synthetic methodologies for trifluoromethylation become more efficient and cost-effective, the application of this "super-methyl" group will undoubtedly expand, leading to the development of safer and more effective therapeutics across a wide range of diseases. Future research will likely focus on developing novel trifluoromethylated bioisosteres and exploring their roles in more complex biological systems and drug modalities.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications (RSC Publishing). [Link]

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. 3-Chloro-5-(trifluoromethyl)picolinic Acid (CAS 80194-68-9). [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]

-

The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Examples of prominent drugs containing trifluoromethyl groups. ResearchGate. [Link]

-

A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications (RSC Publishing). [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. (1986). PubMed. [Link]

-

Examples of drugs bearing trifluoromethyl groups (highlighted in green)... ResearchGate. [Link]

-

(PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). ResearchGate. [Link]

-

METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. pubs.acs.org [pubs.acs.org]

The 3,5-Bis(trifluoromethyl)phenyl Moiety: A Cornerstone of Modern Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Structural Motif

In the landscape of contemporary chemical sciences, the 3,5-bis(trifluoromethyl)phenyl moiety has emerged as a "privileged" structural unit. Its incorporation into molecules can profoundly influence their properties and functions, making it an invaluable tool in disciplines ranging from medicinal chemistry to materials science. This guide, intended for professionals in research and development, provides a comprehensive overview of the synthesis, properties, and diverse applications of this versatile chemical entity. We will delve into the fundamental principles that govern its utility and present practical insights into its application, supported by detailed experimental protocols and authoritative references.

Core Physicochemical Properties: The Foundation of Functionality

The remarkable utility of the 3,5-bis(trifluoromethyl)phenyl group stems from a unique combination of potent electronic and distinct steric characteristics. The two trifluoromethyl (-CF₃) groups, positioned at the meta positions of the phenyl ring, act as powerful electron-withdrawing groups. This electronic influence is primarily inductive, given their meta-positioning, which significantly lowers the electron density of the aromatic ring and influences the acidity of attached functional groups.

This strong electron-withdrawing nature is quantitatively captured by its Hammett substituent constant (σ). The -CF₃ group has a positive σ value, and the presence of two such groups in the 3,5-positions results in a substantial cumulative effect, making the 3,5-bis(trifluoromethyl)phenyl group one of the most electron-deficient aromatic systems used in catalyst and receptor design.

| Parameter | Value | Significance |

| Hammett Constant (σ) | ||

| 3-CF₃ | 0.43 | Strong electron-withdrawing effect |

| 3,5-(CF₃)₂ | ~0.86 (additive estimate) | Exceptionally strong electron-withdrawing nature |

| Steric Hindrance | Moderate | Provides a defined steric environment without being overly bulky |

This unique electronic profile is pivotal in its applications. For instance, in hydrogen-bond-donating catalysts, the electron-deficient phenyl ring enhances the acidity of the N-H protons of an attached urea or thiourea group, thereby increasing its ability to activate substrates.

Caption: Electronic effects of the 3,5-bis(trifluoromethyl)phenyl moiety.

Synthetic Strategies: Accessing this Key Building Block

The widespread application of the 3,5-bis(trifluoromethyl)phenyl moiety has driven the development of robust and scalable synthetic routes to key intermediates. A common and crucial starting material is 3,5-bis(trifluoromethyl)bromobenzene.

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)bromobenzene

This protocol details the bromination of 1,3-bis(trifluoromethyl)benzene. The choice of a mild brominating agent and controlled reaction conditions are critical to achieving high selectivity for the mono-brominated product.

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Concentrated Sulfuric Acid (96%)

-

Glacial Acetic Acid

-

Water

-

5 N Sodium Hydroxide solution

-

Round-bottom flask with mechanical stirrer, thermocouple, and addition funnel

Procedure:

-